3-Bromo-4-fluoro-1-methyl-1H-pyrazole

Medicinal Chemistry Drug Design Lipophilicity

3-Bromo-4-fluoro-1-methyl-1H-pyrazole (CAS 2090743-53-4) delivers a unique halogenation pattern that no generic pyrazole can replicate: a reactive bromine handle for Pd-catalyzed cross-coupling, an electron-withdrawing 4‑fluoro to modulate bioactivity, and an optimal LogP of 1.4 that balances solubility and membrane permeability. Its 97% batch consistency and stable storage at 2–8 °C reduce rework in lead optimization and agrochemical synthesis. Choose this specific intermediate to control reactivity, avoid failed derivatization, and accelerate your SAR programs.

Molecular Formula C4H4BrFN2
Molecular Weight 178.992
CAS No. 2090743-53-4
Cat. No. B2505345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluoro-1-methyl-1H-pyrazole
CAS2090743-53-4
Molecular FormulaC4H4BrFN2
Molecular Weight178.992
Structural Identifiers
SMILESCN1C=C(C(=N1)Br)F
InChIInChI=1S/C4H4BrFN2/c1-8-2-3(6)4(5)7-8/h2H,1H3
InChIKeyDQHYWXJVTUZXTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluoro-1-methyl-1H-pyrazole (CAS 2090743-53-4): A Strategic Halogenated Pyrazole Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-Bromo-4-fluoro-1-methyl-1H-pyrazole (CAS 2090743-53-4) is a heterocyclic pyrazole derivative featuring a 1-methyl substitution and halogenation at the 3‑ (bromo) and 4‑ (fluoro) positions. This halogenated pyrazole building block exhibits distinct physicochemical properties, including a molecular weight of 178.99 g/mol, a calculated LogP of 1.4, and a topological polar surface area of 17.8 Ų [1]. Its unique substitution pattern, combining an electron-withdrawing fluorine atom with a bromine handle for further functionalization, makes it a versatile intermediate in pharmaceutical and agrochemical research [2].

Why Generic Substitution of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole Is Not Advisable


In-class pyrazoles cannot be arbitrarily interchanged due to the profound impact of the specific 3‑bromo‑4‑fluoro‑1‑methyl substitution pattern on physicochemical and electronic properties. For example, the 1‑methyl group increases molecular weight and lipophilicity (LogP 1.4) relative to the unmethylated analog 3‑bromo‑4‑fluoro‑1H‑pyrazole (MW 164.97, LogP ~0.9), while the combination of bromine and fluorine atoms modulates electron density and provides a unique vector for cross‑coupling reactions [1][2]. Substituting with 4‑fluoro‑1‑methyl‑1H‑pyrazole (MW 100.09) would remove the critical bromine handle for further derivatization, and replacing with a chloro‑analog alters both size and reactivity [3]. The following quantitative evidence demonstrates why this specific compound offers distinct advantages that generic analogs cannot replicate.

Quantitative Differentiation Evidence for 3-Bromo-4-fluoro-1-methyl-1H-pyrazole Versus Closest Analogs


Enhanced Lipophilicity (LogP 1.4) Improves Membrane Permeability Over Unmethylated Analog

3-Bromo-4-fluoro-1-methyl-1H-pyrazole exhibits a computed XLogP3-AA value of 1.4, which is significantly higher than the unmethylated analog 3-bromo-4-fluoro-1H-pyrazole (estimated LogP ~0.9) [1]. This increased lipophilicity correlates with improved passive membrane permeability, a critical parameter in early drug discovery [2].

Medicinal Chemistry Drug Design Lipophilicity

Bromine Handle Enables Suzuki Coupling: Synthetic Versatility Absent in Non-Brominated Analogs

The presence of a bromine atom at the 3‑position of 3-bromo-4-fluoro-1-methyl-1H-pyrazole provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), which is not possible with 4-fluoro-1-methyl-1H-pyrazole (lacks bromine) [1][2]. This bromine handle allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space accessible from this scaffold.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Higher Molecular Weight (178.99 g/mol) Distinguishes from Non-Methylated and De-Brominated Analogs

3-Bromo-4-fluoro-1-methyl-1H-pyrazole has a molecular weight of 178.99 g/mol, which is ~14 g/mol heavier than the unmethylated 3-bromo-4-fluoro-1H-pyrazole (164.97 g/mol) and ~79 g/mol heavier than the de-brominated 4-fluoro-1-methyl-1H-pyrazole (100.09 g/mol) [1][2][3]. This mass difference is critical for unambiguous identification by LC-MS and for purity assessment.

Physicochemical Properties Analytical Chemistry Quality Control

Standard Purity Specification of 97% Provides a Reliable Baseline for Reaction Optimization

Commercial batches of 3-bromo-4-fluoro-1-methyl-1H-pyrazole are routinely supplied with a purity specification of ≥97% (as determined by HPLC, NMR, and GC) . This level of purity is essential for ensuring reproducible reaction outcomes, particularly in cross-coupling reactions where impurities can poison palladium catalysts [1].

Quality Control Synthesis Procurement

Physicochemical Property Differentiation: Boiling Point and Vapor Pressure vs. Analogs

3-Bromo-4-fluoro-1-methyl-1H-pyrazole exhibits a predicted boiling point of 197.0±20.0 °C at 760 mmHg and a vapor pressure of 0.5±0.4 mmHg at 25°C . These values are distinct from those of 4-fluoro-1-methyl-1H-pyrazole (boiling point ~128-130°C) and 3-bromo-4-fluoro-1H-pyrazole (boiling point ~180-185°C) , influencing distillation, storage, and handling considerations.

Physicochemical Properties Process Chemistry Safety

Storage Stability: Recommended 2-8°C Storage Distinguishes from Room Temperature Stable Analogs

The recommended storage condition for 3-bromo-4-fluoro-1-methyl-1H-pyrazole is 2-8°C under an inert atmosphere and protected from light . This contrasts with 4-fluoro-1-methyl-1H-pyrazole, which is typically stored at room temperature . The difference is likely attributable to the presence of the bromine substituent, which can undergo photolytic or thermal degradation.

Stability Storage Procurement Logistics

Optimal Application Scenarios for 3-Bromo-4-fluoro-1-methyl-1H-pyrazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Late-Stage Diversification via Suzuki Coupling

The presence of a bromine atom at the 3-position, combined with a 4-fluoro and 1-methyl substitution, makes this compound an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl or heteroaryl groups [1]. Its LogP of 1.4 also suggests favorable membrane permeability for the resulting derivatives, enhancing its utility in lead optimization programs .

Agrochemical Intermediate Synthesis

Pyrazole derivatives are widely employed in agrochemicals (e.g., fungicides, herbicides). The unique 3-bromo-4-fluoro-1-methyl substitution pattern provides both a reactive handle for further functionalization and electron-withdrawing properties that can modulate biological activity [1]. The consistent 97% purity and defined storage conditions ensure reliable performance in multi-step synthetic routes.

Chemical Biology Probe Development

The bromine atom serves as a heavy atom for X-ray crystallography (anomalous scattering) and can be replaced with a radiolabel (e.g., [¹⁸F]) for PET imaging studies. The compound's physicochemical profile (LogP 1.4, MW 178.99) [1] aligns with typical parameters for small-molecule probes, and the availability of high-purity material supports reproducible probe synthesis.

Process Chemistry and Scale-Up Studies

For process development, the well-defined boiling point (197.0±20.0 °C) and vapor pressure (0.5±0.4 mmHg) [1] facilitate the design of distillation and workup procedures. The known storage stability profile (2-8°C) aids in planning bulk storage and handling, while the established purity specification provides a quality benchmark for incoming raw materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-fluoro-1-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.